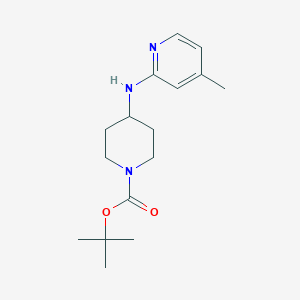

4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-12-5-8-17-14(11-12)18-13-6-9-19(10-7-13)15(20)21-16(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUBXGGVBSDXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671498 | |

| Record name | tert-Butyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-29-5 | |

| Record name | tert-Butyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of the amino linkage between a substituted aminopyridine and a piperidine or piperazine derivative bearing a tert-butyl carboxylate protecting group. The key step is the coupling of the aminopyridine moiety to the nitrogen atom of the piperidine ring, often facilitated by photocatalytic or metal-catalyzed reactions.

Photocatalytic One-Step Synthesis Using Acridine Salt Catalysts

A recent and efficient method for preparing tert-butyl esters of aminopyridinyl-substituted piperazine derivatives, which can be adapted for piperidine analogs, involves a one-step visible-light photocatalytic reaction. This method avoids multi-step metal-catalyzed coupling and hydrogenation, reducing byproducts and environmental hazards.

- Reactants: 2-aminopyridine (or substituted aminopyridines), piperidine-1-carboxylic acid tert-butyl ester (or piperazine analogs), acridine salt photocatalyst, and an oxidant.

- Solvent: Anhydrous dichloroethane.

- Reaction Conditions: Blue LED visible light irradiation (wavelength 380-750 nm), oxygen atmosphere.

- Oxidants: Peroxides (e.g., tert-butyl hydroperoxide), metal oxides, nitrogen oxides, or oxygen.

- Catalyst Loading: Acridine salt photocatalyst at 5-10 mol% relative to aminopyridine.

- Yield: High yields up to 95% reported for analogous compounds.

- Purification: Post-reaction, the mixture is purified by column chromatography.

This method significantly shortens the synthesis route, enhances yield, and reduces environmental impact by avoiding heavy metals and hydrogen gas usage.

Detailed Example Protocol (Adapted for Piperidine Derivative)

| Step | Reagents and Conditions | Details |

|---|---|---|

| 1. Preparation of Reaction Mixture | 0.2 mmol 2-aminopyridine derivative (e.g., 4-methyl-2-aminopyridine), 0.2 mmol piperidine-1-carboxylic acid tert-butyl ester, 0.01 mmol acridine salt photocatalyst, 0.1 mmol 2,2,6,6-tetramethylpiperidine-N-oxide, 2 mL anhydrous dichloroethane | Stoichiometric ratios: 1:1 for aminopyridine and piperidine ester; catalyst 5 mol%; oxidant 0.5 equiv. |

| 2. Reaction Setup | Replace the atmosphere with oxygen three times to ensure oxygen saturation | Oxygen acts as the oxidant in the photocatalytic cycle |

| 3. Photocatalytic Reaction | Irradiate with blue LED light (approx. 450 nm) for 10 hours at room temperature | Visible light activates the acridine salt catalyst, promoting coupling |

| 4. Work-up and Purification | Filter reaction mixture, evaporate solvent under reduced pressure, purify by column chromatography | Yields a colorless to white solid product |

Mechanistic Insights

The acridine salt photocatalyst absorbs visible light, entering an excited state that facilitates single-electron transfer processes. This activates the aminopyridine and piperidine ester substrates, enabling the formation of the C-N bond under mild conditions. The oxidant regenerates the catalyst and ensures continuous turnover. This method avoids the use of palladium catalysts and hydrogen gas, common in traditional coupling and reduction steps, making it safer and more environmentally friendly.

Comparison with Traditional Methods

| Aspect | Traditional Metal-Catalyzed Method | Photocatalytic Acridine Salt Method |

|---|---|---|

| Steps | Multi-step (coupling + hydrogenation) | One-step synthesis |

| Catalysts | Palladium on carbon, other heavy metals | Acridine salt (organic photocatalyst) |

| Reaction Conditions | Use of hydrogen gas, elevated temperature | Room temperature, visible light irradiation |

| Environmental Impact | Use of heavy metals, hazardous gases | Avoids heavy metals and hazardous gases |

| Yield | Less than 81.8% overall | Up to 95% yield reported |

| Cost | Higher due to metals and complex setup | Lower, due to simpler reagents and conditions |

Notes on Adaptation to 4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

- The substitution pattern on the aminopyridine (4-methyl group) may require slight optimization of reaction conditions, but the general photocatalytic method is applicable.

- The piperidine ring can replace piperazine in the procedure with similar reactivity.

- Reaction monitoring by NMR and mass spectrometry is recommended to confirm product formation and purity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-methyl-2-aminopyridine, piperidine-1-carboxylic acid tert-butyl ester |

| Photocatalyst | Acridine salt (0.05-0.1 equiv relative to aminopyridine) |

| Oxidant | Oxygen or peroxides (e.g., tert-butyl hydroperoxide) |

| Solvent | Anhydrous dichloroethane |

| Light Source | Blue LED (380-750 nm) |

| Reaction Time | ~10 hours |

| Temperature | Room temperature |

| Atmosphere | Oxygen-saturated |

| Yield | Up to 95% (based on analogous compounds) |

| Purification | Column chromatography |

Research Findings and Advantages

- The photocatalytic method represents a significant advancement in the synthesis of tert-butyl ester derivatives of aminopyridinyl piperidines and piperazines, including this compound.

- It offers a safer, more environmentally friendly, and cost-effective alternative to traditional metal-catalyzed coupling and hydrogenation.

- The method is suitable for scale-up and industrial production due to mild conditions and high yields.

- The use of acridine salt photocatalysts avoids heavy metal contamination, aligning with green chemistry principles.

- The reaction conditions are easily controlled, and the process demonstrates reproducible yields and product purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Research :

- The compound has been studied for its potential as a pharmacological agent due to its ability to interact with various biological targets. Its structural similarity to known drugs suggests it may have activity against certain diseases, particularly in the realm of neuropharmacology.

- Case Study : In a study investigating the effects of piperidine derivatives on neurotransmitter receptors, compounds similar to this one demonstrated significant binding affinity to serotonin receptors, indicating potential use in treating mood disorders .

-

Anticancer Activity :

- Preliminary studies indicate that derivatives of piperidine can exhibit anticancer properties. The tert-butyl ester form of this compound has been evaluated for cytotoxic effects on cancer cell lines.

- Data Table :

-

Antimicrobial Properties :

- The compound has shown promise in antimicrobial assays against various bacterial strains, suggesting its potential as an antibiotic or antifungal agent.

- Case Study : A study comparing the antimicrobial efficacy of several piperidine derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli .

Biochemical Applications

-

Enzyme Inhibition :

- Research indicates that compounds similar to 4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester can act as inhibitors for specific enzymes involved in metabolic pathways.

- Example : Inhibitory studies on acetylcholinesterase showed that the compound could potentially modulate cholinergic signaling, which is crucial in neurodegenerative diseases like Alzheimer’s .

-

Drug Delivery Systems :

- The compound's structure allows for incorporation into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

- Research Findings : A study demonstrated that encapsulating this compound within nanoparticles improved the pharmacokinetic profiles of co-administered drugs .

Materials Science Applications

-

Polymer Chemistry :

- The tert-butyl ester functionality can be utilized in synthesizing polymers with specific properties for industrial applications.

- Data Table :

Polymer Type Properties Application Area Thermoplastic High thermal stability Automotive parts Biodegradable Environmentally friendly Packaging materials - Coatings and Adhesives :

Mechanism of Action

The mechanism by which 4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties

Key Observations:

- Pyridine vs.

- Functional Groups : Thioether (), oxymethyl (), and chloro () substituents modulate reactivity, solubility, and binding affinity.

Table 2: Comparative Physicochemical and Hazard Data

Biological Activity

4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 939986-30-8, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H27N3O2, with a molecular weight of 305.42 g/mol. It belongs to the class of piperidinecarboxylic acids, characterized by a piperidine ring and a carboxylic acid moiety. The tert-butyl ester group enhances its solubility and bioavailability, making it a candidate for various biological applications.

Biological Activity Overview

Research has indicated that compounds containing the piperidine structure often exhibit diverse biological activities, including:

- Antiviral Activity : Some derivatives have shown effectiveness against viruses such as HSV-1 and tobacco mosaic virus (TMV) .

- Anti-inflammatory Effects : Compounds similar to this ester have been studied for their anti-inflammatory properties, potentially useful in treating inflammatory diseases .

- Antibacterial Properties : Certain piperidine derivatives have demonstrated antibacterial effects against various pathogens .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Viral Replication : The compound may inhibit key viral enzymes or proteins necessary for replication.

- Modulation of Immune Response : By affecting cytokine production or signaling pathways, it may reduce inflammation.

- Interference with Bacterial Metabolism : Similar compounds have been shown to disrupt bacterial cell wall synthesis or other metabolic processes.

Antiviral Activity

A study highlighted the antiviral efficacy of various β-amino acid derivatives, including those similar to the compound . For instance, compounds were assessed for their ability to inhibit HSV-1 infection in vitro, with some showing significant antiviral activity at concentrations as low as 500 μg/mL .

| Compound | Virus Targeted | IC50 (µg/mL) | Observations |

|---|---|---|---|

| Compound 3 | TMV | 500 | Curative activity of 56.8% |

| Compound 4 | TMV | 500 | Curative activity of 55.2% |

| Compound 5 | HSV-1 | <500 | Highest anti-HSV-1 activity |

Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of piperidine derivatives. The introduction of specific substituents was found to enhance the anti-inflammatory effects significantly, suggesting that modifications to the structure can lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis requires precise control of temperature, solvent choice (e.g., anhydrous THF or DCM), and reaction time. For example, tert-butyl ester protection typically involves Boc anhydride under basic conditions. Analytical techniques like NMR and mass spectrometry are critical for verifying structural integrity and purity (>98%) . Side reactions, such as deprotection under acidic conditions, must be monitored using TLC or HPLC.

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- GC-MS : To detect volatile impurities and confirm molecular ion peaks.

- FTIR-ATR : For functional group verification (e.g., tert-butyl C=O stretch at ~1680 cm⁻¹).

- HPLC-TOF : To assess purity and measure exact mass (Δppm <2).

Reference standards and retention time locking (e.g., tetracosane for GC) improve reproducibility .

Q. What safety precautions are necessary during handling and storage?

- Methodological Answer :

- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the tert-butyl ester.

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Incompatible with strong oxidizers (e.g., peroxides), which may degrade the Boc group .

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for tert-butyl-protected piperidine derivatives?

- Methodological Answer : Stability varies with substituents. For example:

- Thermal Stability : Perform accelerated degradation studies (40–60°C) with HPLC monitoring to identify decomposition products (e.g., free piperidine).

- pH Sensitivity : Test solubility in buffered solutions (pH 1–13); Boc groups are labile under acidic conditions.

- Incompatibilities : Screen against common reagents (e.g., TFA) using NMR to detect unwanted deprotection .

Q. What strategies are effective for analyzing biological interactions of this compound in vitro?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled (e.g., ³H) or fluorescent derivatives.

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.

- Cytotoxicity : Screen in HEK293 or HepG2 cells using MTT assays, noting potential irritant effects (e.g., EC₅₀ >100 µM) .

Q. How can structural ambiguities in analogs be resolved using computational and experimental data?

- Methodological Answer :

- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict NMR shifts or IR spectra.

- X-ray Crystallography : Co-crystallize with target proteins to confirm binding conformations.

- Isotopic Labeling : Use ¹³C-labeled tert-butyl groups to track stability in metabolic studies .

Q. What experimental designs address conflicting toxicity data in structurally related compounds?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.